N-(2-bromophenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide
Description
N-(2-bromophenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-furyl moiety at position 3. The thioether (-S-) linkage connects the triazole ring to an acetamide group, which is further substituted with a 2-bromophenyl group.
Properties
Molecular Formula |
C15H13BrN4O2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13BrN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
XJLVIZIJFSHTPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Triazole Core: Known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
- 2-Furyl Substituent : Introduces π-electron density, improving interactions with biological targets .
- 2-Bromophenyl Acetamide : The bromine atom may contribute to halogen bonding in target proteins .
Physicochemical Properties:
- Melting Point : Predicted to range between 130–160°C based on structurally related compounds (e.g., N-(2-bromophenyl) derivatives with triazole-thioacetamide groups exhibit melting points of 113–247°C) .
- Spectroscopic Data : Expected IR peaks include ν(C=O) ~1680 cm⁻¹, ν(N-H) ~3345 cm⁻¹, and aromatic C-H stretches ~760 cm⁻¹. ¹H NMR would show signals for furyl protons (δ 6.3–7.6 ppm), bromophenyl aromatic protons (δ 7.4–7.6 ppm), and methyl groups (δ 2.5–3.0 ppm) .
Comparison with Similar Compounds
The compound’s bioactivity and physicochemical properties can be contextualized against structurally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Key Analogues
*Predicted based on analogues.
Abbreviations : FPhe = fluorophenyl; Phe = phenyl; Me = methyl.
Key Comparisons:
Substituent Effects on Bioactivity :
- Bromophenyl Position : The 2-bromophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-bromophenyl derivatives (e.g., 9f). For example, 4-bromophenyl analogues in showed acetylcholinesterase inhibition (IC₅₀: 0.8–2.3 µM), suggesting positional halogenation critically modulates activity .
- Triazole Substituents : Replacement of 5-(2-furyl) with phenyl (9f) or 4-isobutylphenyl (6c) alters lipophilicity and π-stacking capacity. Fluorophenyl substituents (9e) enhance electronegativity, improving antibacterial potency .
Synthetic Efficiency :
- Ultrasound-assisted synthesis (e.g., for 6c) achieved 77% yield in 2–4 hours, whereas conventional methods required 8–12 hours for similar compounds .
Anti-exudative activity in furyl-triazole derivatives () suggests the target compound may share similar anti-inflammatory properties, though specific data are lacking .
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